3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a natural product found in Streptomyces griseus and Streptomyces argenteolus with data available.
Scientific Research Applications
Beta-lactam Antibiotics Development
This compound is a key player in the development of new beta-lactam antibiotics. Shibamoto et al. (1980) describe its role in the isolation and structure determination of antibiotics PS-6 and PS-7, which are significant beta-lactam compounds obtained from various Streptomyces species. These compounds' fermentation, isolation, and physicochemical properties highlight their potential in antibiotic research (Shibamoto et al., 1980).
Carpetimycins Discovery
Nakayama et al. (1983) explored the isolation of carpetimycins C and D, two new carbapenem antibiotics, from the culture broth of Streptomyces sp. KC-6643. Their study determined the complex structure of these antibiotics, which include the discussed chemical compound as a crucial component (Nakayama et al., 1983).
Synthetic Applications
Baxter et al. (1980) worked on synthesizing olivanic acid analogues, preparing compounds closely related to the naturally occurring antibiotic MM 13902. They leveraged the discussed compound's structure for the synthesis of 2-acetamidoethenylthioesters, demonstrating its utility in creating antibiotic analogues (Baxter et al., 1980).
Antibacterial Activity Studies
The work by Bateson et al. (1980) on synthesizing 7-oxo-3-sulphinyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates showcases the antibacterial activity of such compounds. Their research highlights the importance of this chemical structure in developing effective antibacterial agents (Bateson et al., 1980).
properties
Product Name |
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
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Molecular Formula |
C13H16N2O9S2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O9S2/c1-6(24-26(21,22)23)10-8-5-9(25(20)4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,21,22,23)/b4-3+ |
InChI Key |
OIUMWDNCAIKVGD-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)OS(=O)(=O)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)OS(=O)(=O)O |
synonyms |
MM 13902 MM 17880 MM 22380 MM 22381 MM 22382 MM 22383 MM 27696 MM 4550 olivanic acid olivanic acids |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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